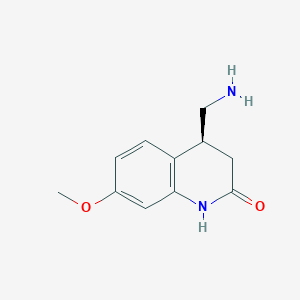
(4S)-4-(aminomethyl)-7-methoxy-3,4-dihydro-1H-quinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-4-(aminomethyl)-7-methoxy-3,4-dihydro-1H-quinolin-2-one is a compound that belongs to the quinolinone family. Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features an aminomethyl group at the 4th position and a methoxy group at the 7th position, which may contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-(aminomethyl)-7-methoxy-3,4-dihydro-1H-quinolin-2-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Functional Group Introduction: The aminomethyl group is introduced at the 4th position through a Mannich reaction, which involves the reaction of the quinoline derivative with formaldehyde and a primary or secondary amine.
Methoxy Group Introduction: The methoxy group at the 7th position can be introduced via methylation using a methylating agent such as dimethyl sulfate or methyl iodide.
Cyclization: The final step involves cyclization to form the quinolinone core, which can be achieved through various cyclization reactions depending on the starting materials and intermediates used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4S)-4-(aminomethyl)-7-methoxy-3,4-dihydro-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinone core to dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives with higher oxidation states, while reduction may produce dihydroquinoline derivatives.
Applications De Recherche Scientifique
(4S)-4-(aminomethyl)-7-methoxy-3,4-dihydro-1H-quinolin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound can be used in the development of materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of (4S)-4-(aminomethyl)-7-methoxy-3,4-dihydro-1H-quinolin-2-one involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl and methoxy groups may enhance binding affinity and specificity to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A parent compound with a similar core structure but lacking the aminomethyl and methoxy groups.
Quinolinone: A derivative with a similar core but different functional groups.
Dihydroquinoline: A reduced form of quinoline with similar structural features.
Uniqueness
(4S)-4-(aminomethyl)-7-methoxy-3,4-dihydro-1H-quinolin-2-one is unique due to the specific positioning of the aminomethyl and methoxy groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives. These unique features make it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C11H14N2O2 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
(4S)-4-(aminomethyl)-7-methoxy-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C11H14N2O2/c1-15-8-2-3-9-7(6-12)4-11(14)13-10(9)5-8/h2-3,5,7H,4,6,12H2,1H3,(H,13,14)/t7-/m1/s1 |
Clé InChI |
YISLSYGFYZIDGM-SSDOTTSWSA-N |
SMILES isomérique |
COC1=CC2=C(C=C1)[C@H](CC(=O)N2)CN |
SMILES canonique |
COC1=CC2=C(C=C1)C(CC(=O)N2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


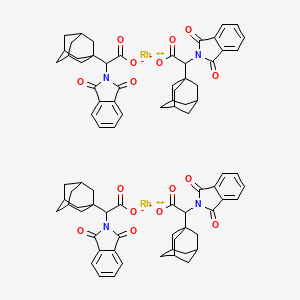
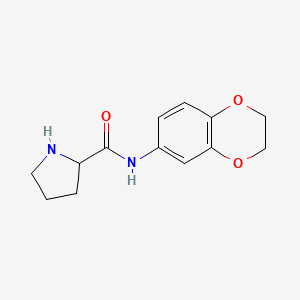
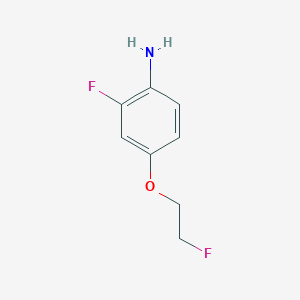



![4-(4-ethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12506179.png)
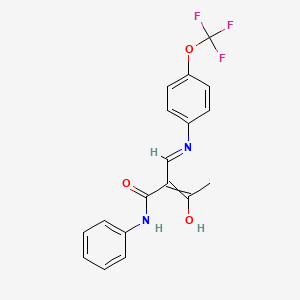
![3-Hydroxy-2-[(triphenylmethyl)amino]butanoic acid; diethylamine](/img/structure/B12506189.png)
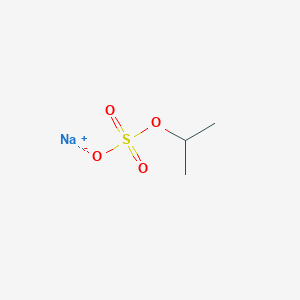
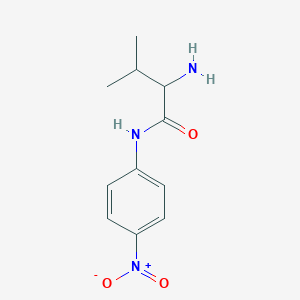
![N-(2,3-dimethylphenyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12506211.png)
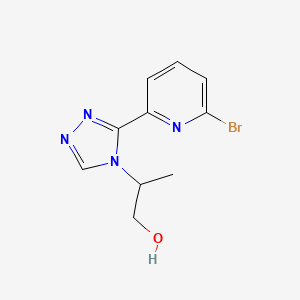
![3-(2-Methoxyphenyl)-5-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B12506232.png)
